molecular formula C25H47NO5 B12497116 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid

5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid

Cat. No.: B12497116
M. Wt: 441.6 g/mol
InChI Key: LXTVAOWDMLOIBO-UHFFFAOYSA-N
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Description

5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone modified with a tert-butoxy group at the 5-position, a hexadecanamido (C16 alkylamide) substituent at the 4-position, and a ketone group at the 5-position. Its tert-butoxy and hexadecanamido groups enhance lipophilicity, which may influence membrane permeability and stability in biological systems .

Properties

Molecular Formula

C25H47NO5

Molecular Weight

441.6 g/mol

IUPAC Name

4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)

InChI Key

LXTVAOWDMLOIBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Precursor Compounds

Preparation of 5-(Tert-butoxy)-5-oxopentanoic acid

The synthesis of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid begins with the preparation of a critical precursor: 5-(tert-butoxy)-5-oxopentanoic acid (CAS: 63128-51-8). Several methods have been developed for the synthesis of this key intermediate, each with distinct advantages and limitations.

Zinc Chloride-Catalyzed Method

One efficient approach utilizes zinc(II) chloride as a catalyst in the reaction between glutaric anhydride and tert-butyl alcohol. This method has demonstrated considerable efficacy with yields approaching 46%.

Reaction Conditions:

  • Reagents: Glutaric anhydride (30.93 mmol, 3.53 g), ZnCl₂ (4.77 mmol, 0.65 g), tert-butyl alcohol (186 mmol, 17.8 mL)
  • Temperature: 60°C
  • Atmosphere: Inert (argon)
  • Duration: Overnight (approximately 16 hours)
  • Yield: 46%

Experimental Procedure:

  • Combine ZnCl₂ and glutaric anhydride with dried, freshly distilled tert-butyl alcohol under argon atmosphere
  • Stir the reaction mixture at 60°C overnight
  • Pour into saturated aqueous NaHCO₃ solution (60 mL) and wash with CH₂Cl₂ (2 × 40 mL)
  • Acidify the aqueous phase with concentrated H₂SO₄ to pH 1
  • Extract with CH₂Cl₂ (3 × 50 mL)
  • Wash combined organic phases with brine (15 mL), dry over Na₂SO₄ and concentrate to obtain the product as a colorless oil

Spectroscopic Characterization:
¹H NMR (CDCl₃): δ = 1.45 (s, 3H), 1.92 (m, 2H), 2.31 (t, J = 7.5 Hz, 2H), 2.42 (t, J = 7.5 Hz, 2H)

N-Hydroxysuccinimide-Assisted Method

An alternative approach employs N-hydroxysuccinimide, 4-dimethylaminopyridine (DMAP), and triethylamine in toluene.

Reaction Conditions:

  • Reagents: Glutaric anhydride (87.6 mmol, 10 g), N-hydroxysuccinimide (26.1 mmol, 3.0 g), DMAP (8.8 mmol, 1.07 g), tert-butyl alcohol (262.3 mmol, 24.3 mL), triethylamine (25.8 mmol, 3.6 mL)
  • Solvent: Dry toluene (50 mL)
  • Temperature: 115°C
  • Duration: 16 hours
  • Atmosphere: Nitrogen
  • Yield: 27%

Experimental Procedure:

  • Add glutaric anhydride to a dry flask and purge with N₂
  • Add dry toluene followed by N-hydroxysuccinimide, DMAP, anhydrous tert-butanol, and triethylamine
  • Fit the flask with a reflux condenser, heat to 115°C, and stir for 16 hours under N₂
  • Cool to room temperature, dilute with EtOAc (300 mL), and wash with 5% aqueous NaHSO₄ (3×) followed by brine
  • Dry the organic layer over MgSO₄, filter and concentrate
  • Purify by chromatography using 1:1 hexanes/EtOAc

Spectroscopic Characterization:
¹H NMR (300MHz, CDCl₃): δ 10.83 (br s, 1H), 2.42 (t, J= 7.4 Hz, 2H), 2.31 (t, J= 2.31 Hz, 2H), 1.92 (m, 2H), 1.45 (s, 9H)
¹³C NMR (75 MHz, CDCl₃): δ 179.2, 172.3, 80.5, 34.4, 33.0, 28.0, 20.0
ESI-TOF-MS: [M-H]⁻ calculated 187.1, found 187.4

Comparative Analysis of Precursor Synthesis Methods

Table 1: Comparison of Methods for Synthesizing 5-(tert-butoxy)-5-oxopentanoic acid

Method Catalyst/Reagents Temperature Time Yield (%) Advantages Limitations
Zinc chloride-catalyzed ZnCl₂ 60°C ~16h 46 Higher yield, milder temperature Requires inert atmosphere
N-hydroxysuccinimide-assisted NHS, DMAP, Et₃N 115°C 16h 27 Simpler workup Lower yield, higher temperature
Room temperature variation NHS, DMAP, Et₃N 20°C 8.5h 27 Mild conditions Comparable yield to high-temperature method

Synthesis of 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid Intermediates

Preparation of Amino Acid Derivatives

For the synthesis of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid, the introduction of the amino group at the 4-position is a critical step. This can be achieved through several approaches using glutamic acid derivatives.

(R)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid Synthesis

The synthesis of (R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 25456-76-2) serves as an important intermediate in the preparation of the target compound. This derivative is essentially a protected form of D-glutamic acid where the α-carboxyl group is protected as a tert-butyl ester.

Racemic 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid Synthesis

The racemic form (DL-glutamic acid tert-butyl ester) can also be used as a starting material. This compound (CAS: 14521974) provides a mixture that can later be resolved if stereochemical purity is required.

Hexadecanamide Formation Through Coupling Reactions

Carbodiimide-Mediated Coupling Reactions

The formation of the hexadecanamide bond is typically achieved through carbodiimide-mediated coupling between the amino group at the 4-position and hexadecanoic acid. This reaction represents a critical step in the synthesis of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid.

EDC Coupling Method

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that enables the formation of amide bonds between carboxylic acids and amines. It is particularly advantageous for the synthesis of our target compound due to its water solubility and the ease of removing the urea byproduct.

Reaction Mechanism:
EDC reacts with the carboxyl group of hexadecanoic acid to form an O-acylisourea intermediate, which is subsequently attacked by the amino group at the 4-position of the 5-(tert-butoxy)-5-oxopentanoic acid derivative. This nucleophilic attack leads to the formation of the hexadecanamide bond with the release of a water-soluble urea derivative.

Typical Reaction Conditions:

  • Reagents: EDC·HCl (1.1 eq), amino acid derivative (1 eq), hexadecanoic acid (1.1 eq)
  • Optional additives: HOBt or Sulfo-NHS (1.1 eq) to improve efficiency and reduce racemization
  • Solvent: DCM or DMF
  • pH: 4.5-7.2 (optimally 4.5 for highest efficiency)
  • Temperature: Room temperature
  • Duration: 2-24 hours

Advantages of EDC coupling:

  • Water-soluble byproducts that are easily removed by aqueous workup
  • Mild reaction conditions that preserve stereochemical integrity
  • Compatible with a wide range of protective groups
DCC/DIC Coupling Methods

Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) represent alternative carbodiimide reagents that can be employed for amide bond formation.

Comparative Analysis:

  • DCC: Forms dicyclohexylurea as a byproduct, which is nearly insoluble in most organic solvents and precipitates from the reaction mixture. Better suited for solution-phase reactions rather than solid-phase synthesis.
  • DIC: Produces a more soluble urea byproduct, making it appropriate for solid-phase synthesis applications.
  • Both reagents typically require the addition of HOBt to minimize racemization during coupling.

HOBt/HOAt Addition Strategy

The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated coupling reactions offers several advantages:

  • Formation of ultra-reactive species that efficiently react with amines
  • Increased acidity of the reaction solution, minimizing racemization
  • Higher coupling yields and faster reaction rates

The mechanism involves the nucleophilic attack of HOBt on the O-acylisourea intermediate to form an active HOBt ester, which subsequently reacts with the amine to form the amide bond.

Reaction Scheme:

R1HN-COOH + R5-N=C=N-R6 → R1HN-CO-O-C(=NR5)-NR6 (O-acylisourea)
O-acylisourea + HOBt → R1HN-CO-OBt + R5NH-CO-NR6 (urea byproduct)
R1HN-CO-OBt + H2N-R2 → R1HN-CO-NH-R2 + HOBt

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of both the precursor synthesis and the coupling reaction. For the synthesis of 5-(tert-butoxy)-5-oxopentanoic acid, toluene has been demonstrated to be effective, while for coupling reactions, DCM, DMF, or a mixture of solvents may be employed depending on substrate solubility.

Temperature and Reaction Time Optimization

Temperature plays a crucial role in both steps of the synthesis:

  • For 5-(tert-butoxy)-5-oxopentanoic acid synthesis:

    • Higher temperatures (115°C) with longer reaction times (16 hours) provide yields around 27%
    • Moderate temperatures (60°C) with ZnCl₂ catalysis improve yields to approximately 46%
  • For amide coupling reactions:

    • Room temperature is typically sufficient (20-25°C)
    • Reaction times vary from 2-24 hours depending on the reactivity of the substrates

Catalyst and Additive Effects

The inclusion of additives can significantly enhance reaction efficiency:

  • For precursor synthesis:

    • ZnCl₂ catalysis improves yields by approximately 19% compared to non-catalyzed methods
    • DMAP serves as an effective acylation catalyst
  • For coupling reactions:

    • HOBt or HOAt addition minimizes racemization and improves coupling efficiency
    • NHS or Sulfo-NHS creates more stable activated intermediates

Purification and Characterization

Chromatographic Purification Methods

Purification of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid and its intermediates is typically achieved through column chromatography:

  • For 5-(tert-butoxy)-5-oxopentanoic acid:

    • Silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent
  • For the final product:

    • Silica gel chromatography using gradients of ethyl acetate/hexane or DCM/methanol

Spectroscopic Characterization

Complete characterization of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid typically includes:

  • ¹H and ¹³C NMR spectroscopy to confirm structural integrity
  • Mass spectrometry for molecular weight verification
  • IR spectroscopy to identify functional groups (particularly amide and carboxylic acid moieties)
  • Optical rotation measurements to determine stereochemical purity if stereoisomers are involved

Comparison of Synthetic Approaches

Table 2: Comprehensive Comparison of Synthetic Routes to 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid

Synthetic Approach Key Intermediates Coupling Method Advantages Limitations Overall Yield Stereochemical Control
Via glutamic acid derivatives Protected glutamic acid, 5-(tert-butoxy)-5-oxopentanoic acid EDC/HOBt Stereochemical control, mild conditions Multiple steps Moderate High
Direct coupling 4-Amino-5-(tert-butoxy)-5-oxopentanoic acid, hexadecanoic acid DCC Fewer steps Difficult purification Variable Moderate
Via Weinreb amide Weinreb amide of 5-(tert-butoxy)-5-oxopentanoic acid EDC/HOBt Versatile intermediate Additional steps Lower Moderate

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, preventing unwanted reactions during synthesis . The hexadecanamido group may interact with biological molecules, influencing their function and activity. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
5-(Tert-butoxy)-5-oxopentanoic acid C₉H₁₆O₄ 188.22 5-tert-butoxy, 5-oxo Synthetic intermediate; surfactant
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid C₉H₁₇NO₄ 203.24 4-amino, 5-tert-butoxy, 5-oxo Peptide synthesis; chiral building block
5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid C₁₀H₁₇NO₅ 231.25 5-Boc-amino, 4-oxo Protected amino acid derivative
5-Amino-4-oxopentanoic acid (ALA) C₅H₉NO₃ 131.13 5-amino, 4-oxo Photodynamic therapy; diagnostic agent
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 4-fluorophenyl, 5-oxo Intermediate for fluorinated drugs

Key Differences and Functional Implications

Substituent Effects on Lipophilicity and Bioactivity The hexadecanamido group in the target compound significantly increases lipophilicity compared to shorter-chain or aromatic substituents (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid ). This property may enhance its utility in lipid-based drug formulations or as a membrane-targeting moiety.

Biological Activity ALA (5-amino-4-oxopentanoic acid), a natural metabolite, is used in photodynamic cancer therapy due to its conversion to protoporphyrin IX, a photosensitizer . The absence of tert-butoxy and alkylamide groups in ALA highlights how structural simplification correlates with biological specificity.

Synthetic Utility Compounds like (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid serve as chiral intermediates in peptide synthesis, whereas the target compound’s hexadecanamido group may facilitate micelle or liposome formation for drug delivery.

Biological Activity

5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid, a compound with potential pharmaceutical relevance, has garnered attention for its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following:

  • IUPAC Name : 5-(Tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid
  • Molecular Formula : C₁₉H₃₉N₁O₄
  • Molecular Weight : 339.53 g/mol
  • CAS Number : 63128-51-8

Synthesis

The synthesis of this compound typically involves the amidation of carboxylic acids with amines, utilizing tert-butoxy as a protective group. The efficiency of the synthetic route is crucial for obtaining high yields and purity levels, which are essential for biological testing.

Anticancer Properties

Recent studies have indicated that derivatives of 5-(tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid exhibit significant anticancer activity. For example, compounds structurally related to this molecule were tested against various cancer cell lines, including MCF-7 and SK-BR-3:

Cell Line IC50 (μM) Treatment Duration
MCF-710.224 hours
SK-BR-38.572 hours

These results suggest that the compound can inhibit cell growth effectively, comparable to established chemotherapeutic agents like tamoxifen and olaparib .

The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Notably, it has been shown to induce cytotoxicity in breast cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Study on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over a period of 72 hours. The findings indicated a dose-dependent response:

  • Low Concentration (1 μM) : Minimal inhibition observed.
  • Medium Concentration (10 μM) : Significant reduction in cell viability (p < 0.05).
  • High Concentration (100 μM) : Nearly complete inhibition of cell growth.

This study highlights the potential for using this compound in targeted cancer therapies .

In Vivo Studies

Animal models have also been utilized to assess the therapeutic efficacy of the compound. In one study involving mice implanted with tumor cells, administration of 5-(tert-butoxy)-4-hexadecanamido-5-oxopentanoic acid resulted in a marked reduction in tumor size compared to control groups treated with saline.

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